

Piperazine-1-carboxylic acid diphenylamide CAS 1804-36-0 properties

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Compound of Interest

Compound Name: *Piperazine-1-carboxylic acid diphenylamide*

Cat. No.: *B157520*

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An In-Depth Technical Guide to **Piperazine-1-carboxylic acid diphenylamide** (CAS 1804-36-0)

Authored by a Senior Application Scientist Abstract

Piperazine-1-carboxylic acid diphenylamide, identified by CAS number 1804-36-0, is a distinct chemical entity built upon the piperazine scaffold, a structure of profound importance in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, a validated synthetic protocol, predicted spectral characteristics for structural confirmation, and an exploration of its potential applications in drug discovery and organic synthesis. The document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound as a versatile building block.

Core Molecular Identity and Physicochemical Properties

Piperazine-1-carboxylic acid diphenylamide is a derivative of piperazine, featuring a diphenylamide group attached to one of the piperazine nitrogens via a carbonyl linker. This unique combination of a flexible, basic piperazine ring and a rigid, lipophilic diphenylamide moiety defines its chemical behavior and potential utility. The piperazine ring is a well-

established "privileged scaffold" in medicinal chemistry, known for its ability to modulate aqueous solubility and pharmacokinetic profiles of drug candidates.[\[1\]](#)

The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	1804-36-0	[2] , [3] ,
Molecular Formula	C ₁₇ H ₁₉ N ₃ O	[2] , [3]
Molecular Weight	281.35 g/mol	[2] , [3]
IUPAC Name	N,N-diphenylpiperazine-1-carboxamide	[1]
Synonyms	N,N-diphenyl-1-piperazinecarboxamide	
Topological Polar Surface Area (TPSA)	35.58 Å ²	[2]
Predicted LogP	2.85	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	2	[2]

Molecular Structure and Key Features

The structure of **Piperazine-1-carboxylic acid diphenylamide** contains three key functional regions: the diphenylamine group, the tertiary amide (carboxamide) linker, and the piperazine ring with a secondary amine. Understanding this architecture is crucial for predicting its reactivity and spectral properties.

Caption: Molecular structure of **Piperazine-1-carboxylic acid diphenylamide**.

Synthesis Protocol and Mechanistic Insight

While multiple synthetic routes to piperazine carboxamides exist, a reliable and common approach involves the nucleophilic acyl substitution reaction between piperazine and a suitable acylating agent, such as diphenylcarbamoyl chloride. This method is efficient and proceeds under mild conditions.

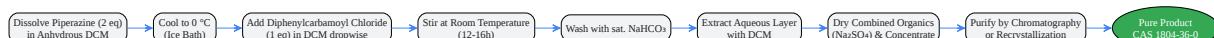
Expertise & Causality:

The chosen protocol utilizes an excess of piperazine. One equivalent acts as the nucleophile, while the second equivalent serves as an inexpensive base to neutralize the hydrochloric acid byproduct generated during the reaction. This strategy avoids the need for an external organic base, simplifying the workup procedure. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve both the reactants and the product, facilitating a homogeneous reaction environment. The reaction is initiated at 0 °C to control the initial exotherm of the acylation and then allowed to warm to room temperature to ensure completion.

Step-by-Step Experimental Protocol:

- **Reactant Preparation:** In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the limiting reagent).
- **Reaction Initiation:** Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Add a solution of diphenylcarbamoyl chloride (1.0 equivalent, the limiting reagent) in anhydrous DCM dropwise to the stirred piperazine solution over 15-20 minutes.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Aqueous Workup:** Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to remove the piperazine hydrochloride salt and any unreacted starting material. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with DCM (2x).

- Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.



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Caption: Experimental workflow for the synthesis of the target compound.

Predicted Spectral Data for Structural Verification

As experimental spectra are not widely published, the following characteristics are predicted based on the known molecular structure. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.20-7.40 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the two phenyl rings.
 - δ 3.40-3.50 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the carbonyl group (-N-CH₂-).
 - δ 2.85-2.95 ppm (t, 4H): A triplet for the four protons on the piperazine ring adjacent to the secondary amine (-NH-CH₂-).
 - δ ~1.80 ppm (s, 1H): A broad singlet corresponding to the N-H proton of the piperazine ring. This peak may be exchangeable with D_2O .
- ^{13}C NMR (100 MHz, CDCl_3):

- $\delta \sim 165$ ppm: Signal for the carbonyl carbon (C=O) of the amide.
- $\delta \sim 142$ ppm: Quaternary carbons of the phenyl rings attached to the nitrogen.
- δ 126-129 ppm: Signals for the other aromatic carbons.
- $\delta \sim 46$ ppm: Carbon atoms of the piperazine ring adjacent to the secondary amine.
- $\delta \sim 44$ ppm: Carbon atoms of the piperazine ring adjacent to the amide nitrogen.
- FT-IR (ATR):
 - $\sim 3300 \text{ cm}^{-1}$: A moderate, sharp peak corresponding to the N-H stretch of the secondary amine in the piperazine ring.
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: C-H stretching vibrations of the aromatic rings.
 - $\sim 2950\text{-}2800 \text{ cm}^{-1}$: C-H stretching vibrations of the aliphatic CH_2 groups in the piperazine ring.
 - $\sim 1645 \text{ cm}^{-1}$: A strong, sharp absorption band characteristic of the C=O stretch of the tertiary amide.
 - $\sim 1600, 1490 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic rings.
- Mass Spectrometry (EI):
 - $m/z 281.15$: Molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of the compound.

Applications in Research and Drug Discovery

Piperazine-1-carboxylic acid diphenylamide is primarily valuable as a chemical intermediate and a scaffold for building more complex molecules.^[1] Its utility stems from the proven pharmacological relevance of the piperazine core.

- Scaffold for Library Synthesis: The secondary amine of the piperazine ring provides a reactive handle for further functionalization. It can undergo N-alkylation, acylation, or

reductive amination, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

- Medicinal Chemistry Building Block: The piperazine moiety is present in numerous approved drugs, including those with anti-psychotic, anti-depressant, and anti-histaminic activities.[4] This compound serves as a pre-functionalized starting material for synthesizing novel drug candidates. Structurally related piperazine-1-carboxamides have been investigated as potential inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), a target for pain and inflammation research, and for their antimicrobial properties.[1][5]
- Modulation of Physicochemical Properties: The diphenylamide portion imparts significant lipophilicity, while the piperazine ring can be protonated at physiological pH, providing a balance that is often crucial for oral bioavailability and cell permeability in drug candidates.[1]

Safety, Handling, and Storage

A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not readily available. Therefore, precautions must be based on the properties of its constituent functional groups, particularly the piperazine core.

- Potential Hazards: Piperazine itself is known to be corrosive and can cause severe skin burns and eye damage.[6] It is also a respiratory and skin sensitizer.[6] While the derivatization in this compound may alter its toxicological profile, it should be handled as a potentially hazardous substance.
- Recommended Handling Procedures:
 - Always handle the compound inside a certified chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
 - Avoid inhalation of dust or powder. Avoid direct contact with skin and eyes.
 - In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] Some suppliers recommend storage at 2-8°C for long-term stability.[2]

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References

- 1. Piperazine-1-carboxylic Acid Diphenylamide|1804-36-0 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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